molecular formula C14H20O5 B14230359 acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol CAS No. 830320-57-5

acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol

Cat. No.: B14230359
CAS No.: 830320-57-5
M. Wt: 268.30 g/mol
InChI Key: NIQYRVHLGOJTEJ-HNCPQSOCSA-N
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Description

Acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol is a chemical compound with a complex structure that includes an acetic acid moiety and a phenolic group substituted with an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol typically involves multiple steps. One common method includes the reaction of 2,3,6-trimethylphenol with an epoxide, such as ®-glycidol, under acidic or basic conditions to form the oxirane ring. The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Diols and alcohols.

    Substitution: Alkylated or acylated phenols.

Scientific Research Applications

Acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol involves its interaction with various molecular targets and pathways. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of enzyme activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-, acetate: Similar structure but lacks the oxirane ring.

    2,3,6-Trimethylphenol: Lacks the oxirane and acetic acid moieties.

    4-Hydroxy-3-methoxybenzaldehyde: Contains a phenolic group but different substituents.

Properties

CAS No.

830320-57-5

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol

InChI

InChI=1S/C12H16O3.C2H4O2/c1-7-4-11(15-6-10-5-14-10)8(2)9(3)12(7)13;1-2(3)4/h4,10,13H,5-6H2,1-3H3;1H3,(H,3,4)/t10-;/m1./s1

InChI Key

NIQYRVHLGOJTEJ-HNCPQSOCSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1O)C)C)OC[C@H]2CO2.CC(=O)O

Canonical SMILES

CC1=CC(=C(C(=C1O)C)C)OCC2CO2.CC(=O)O

Origin of Product

United States

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